
1-Benzyl-1,2,3,4-tetrahydroisoquinoline
描述
(RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline is a benzyltetrahydroisoquinoline. It is a conjugate base of a 1-benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium.
1-Benzyl-1, 2, 3, 4-tetrahydroisoquinoline, also known as 1BNTIQ or (R, S)-tetrahydrobenzylisoquinoline, belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached. 1-Benzyl-1, 2, 3, 4-tetrahydroisoquinoline is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Benzyl-1, 2, 3, 4-tetrahydroisoquinoline has been primarily detected in cerebrospinal fluid. Within the cell, 1-benzyl-1, 2, 3, 4-tetrahydroisoquinoline is primarily located in the membrane (predicted from logP).
生化分析
Biochemical Properties
1-Benzyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the oxidation of dopamine. It strongly potentiates monoamine oxidase (MAO)-dependent dopamine oxidation, leading to impaired dopamine release . This compound interacts with various enzymes and proteins, including MAO and dopamine transporters, resulting in enhanced dopamine catabolism and free radical production . These interactions contribute to the neurotoxic effects of this compound.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces cell death via apoptosis and elevates the level of pro-apoptotic proteins such as Bax while decreasing the concentration of anti-apoptotic proteins like Bcl-xl . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it disturbs the behavioral and biochemical effects of l-DOPA in dopaminergic neurons, leading to altered dopamine and serotonin metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with dopamine transporters and MAO. It inhibits dopamine storage and enhances dopamine catabolism through a MAO-dependent oxidative pathway . This results in the production of free radicals and subsequent cell death. Additionally, this compound inhibits the activity of catechol-O-methyltransferase (COMT), further affecting dopamine metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Acute administration of this compound leads to a significant decrease in dopamine concentration in brain regions such as the substantia nigra and striatum . Multiple treatments result in the development of tolerance to its dopamine-depressing effect, while the impairment of dopamine synthesis persists . This indicates that the compound’s stability and degradation play a crucial role in its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Single and multiple administrations of this compound at doses of 25 and 50 mg/kg significantly affect dopamine and serotonin metabolism in the rat brain . Higher doses lead to more pronounced neurotoxic effects, including impaired locomotor activity and increased oxidative stress . These findings highlight the importance of dosage in determining the compound’s toxic and adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily affecting dopamine metabolism. It enhances the rate of dopamine catabolism through the oxidative MAO-dependent pathway, leading to increased levels of dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) . Additionally, it inhibits the COMT-dependent O-methylation pathway, further disrupting dopamine metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via dopamine transporters . It can be taken up by neurons and accumulates in dopaminergic structures, leading to impaired dopamine storage and release . This compound’s localization and accumulation are crucial for its neurotoxic effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, particularly in dopaminergic neurons . It affects the activity and function of these neurons by impairing dopamine storage and enhancing dopamine catabolism . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
生物活性
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with BTHIQ.
Structural Overview
This compound is a member of the tetrahydroisoquinoline family, which are bicyclic compounds derived from isoquinoline. The structure of BTHIQ contributes to its pharmacological properties and interactions with various biological targets.
Biological Activities
BTHIQ exhibits a range of biological activities that can be categorized into several key areas:
- Neuroprotective Effects : BTHIQ has been studied for its potential neuroprotective properties against neurodegenerative diseases such as Parkinson's disease. It acts as an endogenous metabolite found in cerebrospinal fluid and has been implicated in the pathophysiology of Parkinson's disease .
- Antimicrobial Properties : Research indicates that BTHIQ derivatives possess antibacterial activity. A study highlighted the synthesis of various BTHIQ analogs under Grignard conditions, demonstrating their potential as antibacterial agents .
- Apoptosis Induction : BTHIQ has been shown to influence apoptotic pathways, suggesting its role in cancer therapy. The compound can modulate cell cycle progression and DNA damage response mechanisms .
- Interaction with Neurotransmitter Systems : BTHIQ interacts with various neurotransmitter receptors, including dopamine and serotonin receptors. This interaction may contribute to its effects on mood and cognition .
The mechanisms underlying the biological activities of BTHIQ are complex and involve multiple pathways:
- Inhibition of Enzymatic Activity : BTHIQ has been found to inhibit certain metabolic enzymes that are crucial in neurotransmitter synthesis and degradation. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in neurodegenerative conditions .
- Signal Transduction Pathways : The compound influences several signaling pathways including MAPK/ERK and PI3K/Akt pathways, which are critical in regulating cell survival and proliferation .
Neuroprotection in Parkinson's Disease
A study by Williams et al. (2006) identified this compound as a parkinsonism-inducing agent in mouse models. This research provided insights into the dual role of BTHIQ as both a neurotoxin and a potential therapeutic agent depending on dosage and context .
Antibacterial Activity
Research conducted on various BTHIQ derivatives showed promising results against Gram-positive bacteria. The study utilized a series of synthesized compounds to evaluate their antibacterial efficacy through disk diffusion methods .
Data Summary
The following table summarizes key biological activities and associated mechanisms for this compound:
科学研究应用
Neuropharmacological Applications
Memory Enhancement and Cognitive Function
1BnTIQ has been identified as a potential agent for improving cognitive functions, particularly memory retention. Research indicates that this compound can enhance memory retention and mitigate memory disturbances, making it a candidate for treating conditions like Alzheimer's disease and senile dementia. In a study involving mice, 1BnTIQ demonstrated a dose-dependent improvement in memory performance when assessed through passive avoidance tests .
Mechanism of Action
The mechanism by which 1BnTIQ exerts its effects involves the stimulation of cerebral energy metabolism and modulation of neurotransmission, particularly cholinergic activity. This is crucial since patients with Alzheimer's often exhibit reduced cholinergic function due to the loss of choline acetyltransferase activity in the brain . The compound's ability to enhance cholinergic neurotransmission positions it as a promising therapeutic agent for cognitive deficits.
Neurotoxic Effects and Parkinson's Disease
Endogenous Neurotoxin
Interestingly, 1BnTIQ is also recognized as an endogenous neurotoxin that may contribute to the pathogenesis of Parkinson's disease. Studies have shown that acute and chronic administration of 1BnTIQ can disrupt the behavioral effects of l-DOPA, a common treatment for Parkinson's disease . The compound has been associated with increased lipid peroxidation and apoptosis in dopaminergic neurons, suggesting its role in neurodegeneration .
Behavioral Studies
In behavioral tests conducted on Wistar rats, 1BnTIQ was found to antagonize l-DOPA-induced hyperactivity, indicating its complex interaction with dopaminergic systems. This duality—acting as both a potential therapeutic agent for cognitive enhancement and a neurotoxin—highlights the need for careful consideration in clinical contexts .
Pharmacological Research and Development
Clinical Implications
The pharmacological profile of 1BnTIQ suggests multiple avenues for clinical research. Its unique properties could lead to the development of new medications targeting cognitive dysfunctions while also addressing its neurotoxic implications in Parkinson's disease. The selective cholinergic effect observed with 1BnTIQ provides a competitive advantage over existing treatments that lack such specificity .
Case Studies and Experimental Data
A notable case study involved administering varying doses of 1BnTIQ alongside l-DOPA to assess its impact on dopamine release in the striatum. Results indicated that acute doses significantly enhanced dopamine release while chronic administration diminished this effect, demonstrating its complex pharmacodynamics .
Data Summary Table
常见问题
Basic Research Questions
Q. What experimental models are commonly used to study 1BnTIQ’s neurotoxic and neuroprotective effects?
- Answer :
- Primary hippocampal cultures : Derived from Wistar rat or Swiss mouse embryos (E15–17), cells are cultured in neurobasal medium with B27 supplement for 7 days. Apoptosis markers (caspase-3 activity, LDH release) are measured after 24-hour exposure to 1BnTIQ (50–500 µM) ± glutamate (1 mM) .
- In vivo rodent models : Wistar rats receive intraperitoneal injections of 1BnTIQ (e.g., 50 mg/kg) for acute/chronic studies. Postmortem analysis includes Western blotting for α-synuclein and tyrosine hydroxylase (TH) in the substantia nigra .
- Mitochondrial assays : JC-1 staining evaluates mitochondrial membrane potential; Hoechst 33342/Calcein AM differentiate apoptotic vs. viable cells .
Q. How is 1BnTIQ detected and quantified in biological samples?
- Answer :
- Gas chromatography-selected ion monitoring (GC-SIM) : Used to detect 1BnTIQ in mouse brain and human CSF, with Parkinson’s disease (PD) patients showing 3× higher CSF levels than controls .
- Western blotting : Quantifies α-synuclein and TH protein levels in brain homogenates (e.g., RIPA buffer extraction, SDS-PAGE separation) .
- LDH cytotoxicity assay : Measures cell death via LDH release (Cytotoxicity Detection Kit), normalized to Triton X-100-treated controls (1.100 ± 0.190 U/h/100 µg protein) .
Advanced Research Questions
Q. How does 1BnTIQ exhibit concentration-dependent dual effects on apoptosis markers?
- Answer :
-
Low concentrations (50–100 µM) : Inhibit glutamate-induced caspase-3 activation (↓35–50%) and LDH release (↓25–40%), suggesting neuroprotection via mitochondrial stability (JC-1 red/green fluorescence ratio) .
-
High concentrations (500 µM) : Amplify glutamate toxicity, increasing caspase-3 activity (↑60%) and nuclear fragmentation (Hoechst 33342 staining) .
-
Key mechanism : Dose-dependent modulation of Bax (pro-apoptotic) and Bcl-xl (anti-apoptotic) proteins .
Concentration (µM) Caspase-3 Activity LDH Release Mitochondrial Potential 50 ↓35% ↓25% Stabilized 500 ↑60% No effect Depolarized Data derived from primary hippocampal cultures .
Q. What molecular mechanisms link 1BnTIQ to dopamine metabolism and oxidative stress?
- Answer :
- Dopamine oxidation : 1BnTIQ enhances MAO-dependent dopamine degradation, generating ROS (e.g., superoxide) via auto-oxidation .
- VMAT2 inhibition : Reduces dopamine sequestration into vesicles, increasing cytoplasmic dopamine available for toxic metabolism .
- α-Synuclein aggregation : Chronic exposure elevates α-synuclein expression (ex vivo rat models), though acute administration does not alter TH or α-synuclein levels .
Q. How can contradictory findings on 1BnTIQ’s region-specific neurotoxicity be resolved?
- Answer :
-
Dopaminergic neuron susceptibility : 1BnTIQ selectively damages mesencephalic cultures (high dopaminergic content) but not hippocampal cultures (<5% dopaminergic neurons) .
-
Compensatory mechanisms : Chronic 1BnTIQ administration upregulates TH in surviving neurons, masking toxicity in the substantia nigra .
-
Ex vivo vs. in vitro : Acute ex vivo exposure (e.g., brain slices) lacks systemic compensatory pathways present in vivo .
Brain Region α-Synuclein Level TH Level Caspase-3 Activity Hippocampus (chronic) No change No change ↑50% Substantia Nigra No change No change No effect Data from ex vivo rat studies .
Q. Methodological Considerations
Q. What controls are critical for isolating 1BnTIQ-specific effects in apoptosis assays?
- Answer :
- Glutamate co-treatment : Differentiates 1BnTIQ’s modulatory role in excitotoxicity .
- DMSO vehicle controls : Ensure solvent concentration ≤0.1% to avoid nonspecific cytotoxicity .
- Total LDH normalization : Use 1% Triton X-100 to lyse cells for 100% LDH release baseline .
Q. How do estrogen receptor pathways interact with 1BnTIQ-induced apoptosis?
- Answer :
- Estrogen receptor (ER) antagonism : ERα/β inhibitors (e.g., ICI 182,780) reverse 1BnTIQ’s neuroprotection, implicating ER-GSK3β signaling in apoptosis regulation .
- Cross-talk with AhR : Aryl hydrocarbon receptor (AhR) activation exacerbates 1BnTIQ toxicity, independent of ER pathways .
Q. Key Research Gaps
- Long-term in vivo models : Most studies use ≤14-day exposure; longer timelines may better mimic PD progression .
- Human neuron studies : Rodent models may not fully recapitulate human dopaminergic vulnerability .
- Multi-omics integration : Proteomic/metabolomic profiling of 1BnTIQ-treated cells could clarify crosstalk between apoptosis and dopamine pathways .
属性
IUPAC Name |
1-benzyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9,16-17H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYCIFUZSUMAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864898 | |
Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19716-56-4 | |
Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19716-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1-(phenylmethyl)isoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019716564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19716-56-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-TETRAHYDRO-1-(PHENYLMETHYL)ISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S06GK4KN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。